3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 5-methyl-1-benzothiophene-2-carbaldehyde with acetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-benzothiophen-2-ylboronic acid
- Rogaratinib
- (5-Methyl-1-benzothiophen-2-yl)methanaminium
Uniqueness
3-(5-Methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structure, which combines a benzothiophene moiety with a phenylprop-2-en-1-one group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
60857-44-5 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-(5-methyl-1-benzothiophen-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H14OS/c1-13-7-10-18-15(11-13)12-16(20-18)8-9-17(19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
OQKVHXSJEJYYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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